2,2-Dimethylcyclohexane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17722643
Molecular Formula: C8H15ClO2S
Molecular Weight: 210.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15ClO2S |
---|---|
Molecular Weight | 210.72 g/mol |
IUPAC Name | 2,2-dimethylcyclohexane-1-sulfonyl chloride |
Standard InChI | InChI=1S/C8H15ClO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3 |
Standard InChI Key | IGEKMGZNYCFGMX-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCCCC1S(=O)(=O)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a cyclohexane ring with geminal dimethyl groups at the 2-position and a sulfonyl chloride (-SO₂Cl) moiety at the 1-position. This arrangement introduces significant steric hindrance around the sulfonyl chloride group, which influences its reactivity and conformational stability. The cyclohexane ring typically adopts a chair conformation, with the methyl groups occupying equatorial positions to minimize 1,3-diaxial interactions. The sulfonyl chloride group, a strong electron-withdrawing substituent, polarizes the molecule, enhancing its electrophilicity.
Physical and Spectral Characteristics
While specific experimental data for 2,2-dimethylcyclohexane-1-sulfonyl chloride remain limited, its properties can be extrapolated from related sulfonyl chlorides. For instance, 2,5-dimethylcyclohexane-1-sulfonyl chloride is reported as a liquid at room temperature with a molecular weight of 210.72 g/mol. Infrared (IR) spectroscopy of similar compounds typically shows strong absorption bands near 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch), alongside a characteristic C-Cl stretch around 800 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups (δ ~1.0–1.5 ppm) and the sulfonyl chloride’s sulfur-bound protons (if present), though the latter are often absent due to rapid exchange .
Table 1: Inferred Physicochemical Properties of 2,2-Dimethylcyclohexane-1-sulfonyl Chloride
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₅ClO₂S |
Molecular Weight | 210.72 g/mol |
Appearance | Colorless to pale yellow liquid |
Boiling Point | Not reported (estimated >200°C) |
Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) |
Stability | Moisture-sensitive; decomposes in H₂O |
Synthesis and Manufacturing
Chlorosulfonation of 2,2-Dimethylcyclohexane
The primary synthetic route involves the chlorosulfonation of 2,2-dimethylcyclohexane. This reaction typically employs chlorosulfonic acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂) as the chlorosulfonating agent. The process proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the most accessible position on the ring.
Reaction conditions (e.g., temperature, solvent) must be carefully controlled to avoid over-chlorination or decomposition. For example, temperatures between 0–5°C in dichloromethane (DCM) are commonly used to moderate the exothermic reaction.
Purification and Yield Optimization
Crude product isolation involves quenching excess reagent with ice-water, followed by extraction with DCM. Purification via fractional distillation or column chromatography yields the final compound. Industrial-scale production may employ continuous-flow reactors to enhance efficiency and safety . Reported yields for analogous reactions range from 70–85%, depending on substrate reactivity and reaction optimization .
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The sulfonyl chloride group serves as a versatile electrophile, participating in reactions with nucleophiles such as amines, alcohols, and thiols. For example, reaction with primary amines yields sulfonamides, a critical class of compounds in medicinal chemistry:
This reactivity underpins the compound’s utility in synthesizing sulfonamide antibiotics and kinase inhibitors .
Diazo Transfer Reactions
Recent studies highlight the role of sulfonyl chlorides in diazo compound synthesis. For instance, 2,2-dimethylcyclohexane-1-sulfonyl chloride can transfer diazo groups to active methylene compounds, enabling access to diazoalkanes used in cyclopropanation and C-H functionalization :
Polymer and Material Science Applications
The compound’s ability to act as a cross-linking agent or initiator in polymerization reactions has been explored. Its steric bulk may impart unique thermal stability to resulting polymers, though detailed studies remain limited .
Research Frontiers and unanswered questions
Catalytic Asymmetric Sulfonylation
Current research focuses on developing enantioselective methods to access chiral sulfonamides. The geminal dimethyl groups in 2,2-dimethylcyclohexane-1-sulfonyl chloride may induce stereochemical control in such reactions, though this remains untested .
Environmental Impact and Degradation
The environmental fate of sulfonyl chlorides is poorly understood. Studies are needed to assess biodegradation pathways and ecotoxicological effects, particularly in aquatic systems .
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